Methyl 7-methylquinoline-8-carboxylate
CAS No.:
Cat. No.: VC15980101
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H11NO2 |
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Molecular Weight | 201.22 g/mol |
IUPAC Name | methyl 7-methylquinoline-8-carboxylate |
Standard InChI | InChI=1S/C12H11NO2/c1-8-5-6-9-4-3-7-13-11(9)10(8)12(14)15-2/h3-7H,1-2H3 |
Standard InChI Key | BCWPQMAXHIMUNX-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C2=C(C=CC=N2)C=C1)C(=O)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Methyl 7-methylquinoline-8-carboxylate belongs to the quinoline family, a class of heterocyclic compounds featuring a benzene ring fused to a pyridine ring. The substituents at the 7- and 8-positions distinguish it from other quinoline derivatives. The methyl group at position 7 enhances electron density in the aromatic system, while the carboxylate ester at position 8 introduces polar functional groups that influence solubility and reactivity .
Table 1: Structural Comparison of Quinoline Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
Methyl 7-methylquinoline-8-carboxylate | C₁₂H₁₁NO₂ | 201.23 | 7-CH₃, 8-COOCH₃ |
Methyl 8-methylquinoline-7-carboxylate | C₁₂H₁₁NO₂ | 201.22 | 8-CH₃, 7-COOCH₃ |
Methyl 7-methoxyisoquinoline-8-carboxylate | C₁₂H₁₁NO₃ | 217.22 | 7-OCH₃, isoquinoline core |
The isomer methyl 8-methylquinoline-7-carboxylate (CAS 1030846-94-6) shares the same molecular formula but differs in substituent positioning, leading to distinct physicochemical and biological properties .
Spectroscopic Identification
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NMR: Protons adjacent to the carboxylate group typically resonate downfield (δ 8.0–8.9 ppm for aromatic protons), while the methyl group appears as a singlet near δ 2.5 ppm .
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IR: Stretching vibrations for the ester carbonyl (C=O) are observed at ~1,720 cm⁻¹, and aromatic C-H bonds appear near 3,050 cm⁻¹ .
Synthesis and Manufacturing Processes
Skraup Quinoline Synthesis
The Skraup reaction, employing m-toluidine, glycerol, and sulfuric acid, is a classical method for synthesizing methylquinoline derivatives. In a modified approach, m-toluidine undergoes cyclization with glycerol under acidic conditions to yield a mixture of 5- and 7-methylquinoline, which is subsequently functionalized :
Step 1: Cyclization
Step 2: Esterification
Carboxylation at the 8-position is achieved via Friedel-Crafts acylation or nucleophilic substitution, followed by esterification with methanol .
Nitration and Functionalization
Nitration of 7-methylquinoline with nitric acid/sulfuric acid selectively introduces nitro groups at the 8-position due to electronic and steric effects . Reduction of the nitro group to an amine, followed by carboxylation, provides an alternative route to the target compound.
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: Analogous quinoline esters typically melt between 120–150°C .
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Solubility: Limited solubility in water (<0.1 g/L at 25°C) but miscible with polar organic solvents (e.g., DMSO, ethanol) .
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Stability: Stable under refrigeration (2–8°C) but prone to hydrolysis in aqueous acidic or basic conditions .
Spectroscopic Data
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UV-Vis: Absorption maxima near 270 nm (π→π* transitions) and 340 nm (n→π* transitions) .
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Mass Spectrometry: Molecular ion peak at m/z 201.23 with fragmentation patterns indicating loss of COOCH₃ (–59 Da) .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor for synthesizing antimalarial agents (e.g., chloroquine analogues) and kinase inhibitors. Its carboxylate group facilitates conjugation with biomolecules for targeted drug delivery .
Coordination Chemistry
As a bidentate ligand, it forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are explored for catalytic applications in oxidation reactions .
Structural Analogues and Comparative Analysis
Methyl 8-Methylquinoline-7-Carboxylate
This positional isomer exhibits reduced antimicrobial potency compared to the 7-methyl-8-carboxylate variant, highlighting the importance of substituent orientation .
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